![molecular formula C18H13BrClNO B14148569 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline CAS No. 5261-64-3](/img/structure/B14148569.png)
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to an aromatic ring structure. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Scientific Research Applications
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms in the compound can influence its reactivity and binding affinity to target molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to changes in their activity and function .
Comparison with Similar Compounds
4-bromo-3-chloro-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline can be compared with other similar compounds, such as:
4-bromo-3-chloroaniline: This compound has a similar structure but lacks the methoxy and naphthyl groups.
3-bromo-4-chloroaniline: Another similar compound with a different arrangement of bromine and chlorine atoms.
3-bromoaniline: This compound contains only a bromine atom and an amino group attached to the benzene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy and naphthyl groups, which can impart distinct chemical and biological properties.
Properties
CAS No. |
5261-64-3 |
|---|---|
Molecular Formula |
C18H13BrClNO |
Molecular Weight |
374.7 g/mol |
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-1-(4-methoxynaphthalen-1-yl)methanimine |
InChI |
InChI=1S/C18H13BrClNO/c1-22-18-9-6-12(14-4-2-3-5-15(14)18)11-21-13-7-8-16(19)17(20)10-13/h2-11H,1H3 |
InChI Key |
ZCZDBIAMINKDFK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C=NC3=CC(=C(C=C3)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


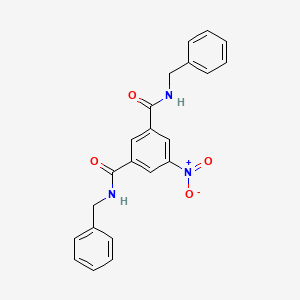
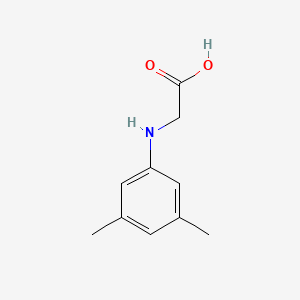

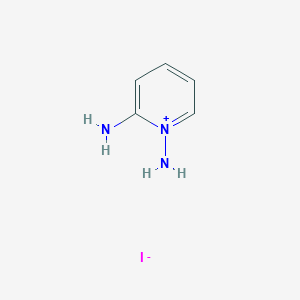

![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)
![n-[(2-Methoxyphenyl)carbamoyl]octadecanamide](/img/structure/B14148519.png)
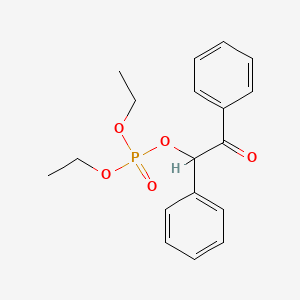
![(E)-4-[2-[2-(4-ethoxyphenyl)acetyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14148529.png)
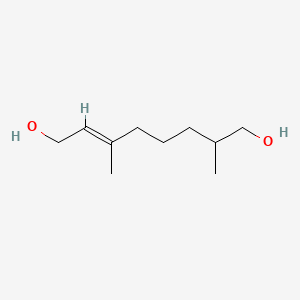
![2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14148534.png)
![2-[(14-ethyl-14-methyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-5-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B14148543.png)
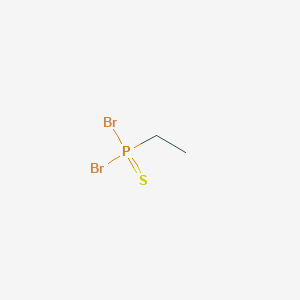
![[2-(Acetyloxy)phenyl]boronic acid](/img/structure/B14148557.png)
